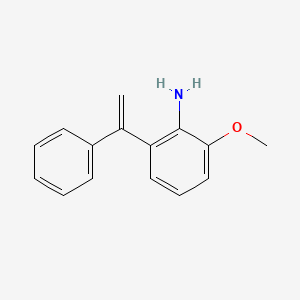
N-Methyl-N'-(2-methylquinolin-4-yl)-N-phenylmethanimidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Methyl-N’-(2-methylquinolin-4-yl)-N-phenylmethanimidamide is a quinoline-based heterocyclic compound. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N’-(2-methylquinolin-4-yl)-N-phenylmethanimidamide typically involves the reaction of 2-methylquinoline-4-carbaldehyde with N-methyl-N-phenylmethanimidamide under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography .
化学反応の分析
Types of Reactions
N-Methyl-N’-(2-methylquinolin-4-yl)-N-phenylmethanimidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophilic reagents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction may produce reduced quinoline derivatives .
科学的研究の応用
N-Methyl-N’-(2-methylquinolin-4-yl)-N-phenylmethanimidamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of N-Methyl-N’-(2-methylquinolin-4-yl)-N-phenylmethanimidamide involves its interaction with specific molecular targets. In biological systems, it may bind to DNA or proteins, leading to the inhibition of essential cellular processes. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
類似化合物との比較
Similar Compounds
- N-Methyl-N’-(2-methylquinolin-4-yl)-N-phenylmethanimidamide
- N-Methyl-N’-(2-methylquinolin-4-yl)-N-phenylmethanimidamide
- N-Methyl-N’-(2-methylquinolin-4-yl)-N-phenylmethanimidamide
Uniqueness
N-Methyl-N’-(2-methylquinolin-4-yl)-N-phenylmethanimidamide stands out due to its unique combination of a quinoline ring and a methanimidamide group. This structure imparts specific chemical and biological properties that make it valuable for various research applications .
特性
CAS番号 |
143158-13-8 |
|---|---|
分子式 |
C18H17N3 |
分子量 |
275.3 g/mol |
IUPAC名 |
N-methyl-N'-(2-methylquinolin-4-yl)-N-phenylmethanimidamide |
InChI |
InChI=1S/C18H17N3/c1-14-12-18(16-10-6-7-11-17(16)20-14)19-13-21(2)15-8-4-3-5-9-15/h3-13H,1-2H3 |
InChIキー |
MZEDWYVOPHVSKE-UHFFFAOYSA-N |
正規SMILES |
CC1=NC2=CC=CC=C2C(=C1)N=CN(C)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[(Benzylamino)(naphthalen-1-yl)methyl]phosphonic acid](/img/structure/B15162936.png)










![2-Methyl-5,7-diphenylpyrazolo[1,5-a]pyrimidine](/img/structure/B15163031.png)
![Ethenyl[(1-methoxy-2-methylprop-1-en-1-yl)oxy]dimethylsilane](/img/structure/B15163044.png)
